molecular formula C9H10ClNO2 B14813439 3-Chloro-5-cyclopropoxy-4-methoxypyridine

3-Chloro-5-cyclopropoxy-4-methoxypyridine

Cat. No.: B14813439
M. Wt: 199.63 g/mol
InChI Key: QBRBWPZIDFVHTO-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxy-4-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, cyclopropoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxy-4-methoxypyridine typically involves the introduction of the cyclopropoxy and methoxy groups onto a chlorinated pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-chloro-5-hydroxypyridine, is reacted with cyclopropyl bromide and methanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-4-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-cyclopropoxy-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    3-Chloro-5-cyclopropoxy-4-hydroxypyridine: Similar structure but has a hydroxyl group instead of a methoxy group.

    3-Chloro-5-cyclopropoxy-4-ethoxypyridine: Similar structure but has an ethoxy group instead of a methoxy group.

Uniqueness

3-Chloro-5-cyclopropoxy-4-methoxypyridine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-4-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-9-7(10)4-11-5-8(9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

QBRBWPZIDFVHTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1OC2CC2)Cl

Origin of Product

United States

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